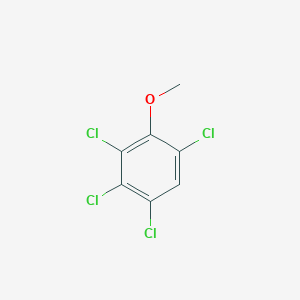

2,3,4,6-Tetrachloroanisole

Description

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXDBGLYYSJNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239654 | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,5-Tetrachloro-4-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

938-22-7 | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,6-TETRACHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2G6F3F2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,5-Tetrachloro-4-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 - 65 °C | |

| Record name | 1,2,3,5-Tetrachloro-4-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,6-Tetrachloroanisole: Chemical Properties, Structure, and Biological Interactions

Introduction

2,3,4,6-Tetrachloroanisole (TeCA) is a halogenated aromatic ether that has garnered significant attention in the fields of food science, environmental chemistry, and toxicology.[1] It is primarily known as a potent off-flavor compound, contributing to musty or moldy taints in various products, most notably "cork taint" in wine.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, common experimental protocols for its synthesis and analysis, and its key biological signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Properties and Structure

This compound is a chlorinated derivative of anisole (B1667542), characterized by the substitution of four hydrogen atoms on the benzene (B151609) ring with chlorine atoms.[3] It is a white to off-white solid powder under standard conditions and is considered to be practically insoluble in water.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₄O | [3][4] |

| Molecular Weight | 245.92 g/mol | [3][4] |

| CAS Number | 938-22-7 | [3][4] |

| Appearance | White to off-white powder | [3] |

| Boiling Point | 289.2 °C at 760 mmHg | [4] |

| Melting Point | Approx. 60-70 °C (estimated) | |

| Solubility in Water | Practically insoluble | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | 4.30880 | [4] |

| Density | 1.525 g/cm³ | [4] |

Structure:

The chemical structure of this compound consists of a benzene ring substituted with a methoxy (B1213986) group (-OCH₃) and four chlorine atoms at positions 2, 3, 4, and 6.

Synonyms for this compound include:

Experimental Protocols

Synthesis of this compound

A standard laboratory method for the synthesis of this compound involves the O-methylation of its precursor, 2,3,4,6-tetrachlorophenol (B30399). A general protocol using a green methylating agent, dimethyl carbonate (DMC), is described below. This method is adaptable for the synthesis of various haloanisoles from their corresponding halophenols.

Materials:

-

2,3,4,6-Tetrachlorophenol

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB), optional

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4,6-tetrachlorophenol in the aprotic polar solvent.

-

Add an excess of dimethyl carbonate, which acts as both the methylating agent and a co-solvent.

-

Add a stoichiometric amount or a slight excess of potassium carbonate as the base. The base is crucial for the deprotonation of the phenolic hydroxyl group.

-

If the reaction is sluggish, a phase-transfer catalyst can be added to facilitate the reaction.

-

Heat the reaction mixture to a temperature between 90-160 °C and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

The filtrate is then subjected to an aqueous workup. This typically involves washing with water and a brine solution to remove any remaining salts and the solvent.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methodology: Detection and Quantification

The primary analytical technique for the detection and quantification of this compound, particularly in complex matrices like wine and cork, is Gas Chromatography coupled with Mass Spectrometry (GC/MS).[4] Due to the typically low concentrations of this compound, a pre-concentration step is often necessary.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC/MS:

This is a widely used, solvent-free method for the extraction and concentration of volatile and semi-volatile compounds.

Materials:

-

Sample containing this compound (e.g., wine, cork soak solution)

-

SPME fiber assembly with a suitable coating (e.g., polydimethylsiloxane (B3030410) - PDMS)

-

Gas chromatograph equipped with a mass spectrometer detector (GC/MS)

-

Internal standard (e.g., a deuterated analog like 2,4,6-trichloroanisole-d₅) for quantification

Procedure:

-

Place a known volume of the liquid sample (or a cork sample in a model wine solution) into a headspace vial.

-

If the sample is solid (like cork), it is typically macerated in a model wine solution (e.g., 12% ethanol in water) to extract the haloanisoles.

-

Add a known amount of the internal standard to the vial.

-

Seal the vial and place it in a temperature-controlled autosampler.

-

Incubate the vial at a specific temperature (e.g., 40-60 °C) for a set period to allow the analytes to partition into the headspace.

-

Expose the SPME fiber to the headspace of the sample for a defined time to allow for the adsorption of the analytes onto the fiber coating.

-

Retract the fiber and inject it into the hot inlet of the GC.

-

The high temperature of the GC inlet desorbs the analytes from the fiber onto the GC column.

-

The analytes are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification against the internal standard.

Signaling Pathways and Logical Relationships

Suppression of Olfactory Signal Transduction

This compound and other haloanisoles are known to cause a reduction or "muting" of a product's natural aroma, a phenomenon attributed to their ability to suppress olfactory signal transduction. Research has shown that these compounds can inhibit the function of cyclic nucleotide-gated (CNG) channels in olfactory receptor neurons.

Microbial Formation of this compound

The primary route of formation for this compound in the environment is through the microbial O-methylation of its precursor, 2,3,4,6-tetrachlorophenol.[1] This biotransformation is carried out by a variety of microorganisms, including fungi and bacteria, which possess chlorophenol O-methyltransferase (CPOMT) enzymes.[5]

Conclusion

This compound is a compound of significant interest due to its potent sensory properties and its prevalence as a contaminant in food and beverages. Understanding its chemical and physical characteristics, as well as its biological formation and interaction pathways, is crucial for developing effective strategies for its detection, remediation, and for mitigating its impact. The methodologies and pathways detailed in this guide provide a foundational understanding for professionals engaged in research and development in related scientific disciplines.

References

- 1. oiv.int [oiv.int]

- 2. 2,3,5,6-TETRACHLOROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]

- 4. This compound (938-22-7) for sale [vulcanchem.com]

- 5. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Characteristics of 2,3,4,6-Tetrachloroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetrachloroanisole (TeCA) is a halogenated aromatic ether that has garnered significant attention in the fields of environmental science, food chemistry, and toxicology. It is recognized as a potent off-flavor compound, contributing to musty or moldy taints in various products, most notably as a cause of "cork taint" in wine.[1] Understanding the fundamental physicochemical characteristics of TeCA is crucial for developing effective analytical methods for its detection, predicting its environmental fate and transport, and elucidating its mechanisms of action in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key related pathways and workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For comparative purposes, data for the closely related and more extensively studied 2,4,6-Trichloroanisole (TCA) are also included where direct data for TeCA is unavailable.

| Property | This compound (TeCA) | 2,4,6-Trichloroanisole (TCA) (for comparison) | Source(s) |

| Molecular Formula | C₇H₄Cl₄O | C₇H₅Cl₃O | [2][3] |

| Molecular Weight | 245.92 g/mol | 211.47 g/mol | [2] |

| CAS Number | 938-22-7 | 87-40-1 | [2] |

| Physical State | White to Off-White Solid/Powder | Colorless Solid | [2] |

| Melting Point | 83-85 °C | 60-62 °C | [4] |

| Boiling Point | 289.2 °C at 760 mmHg | 241.0 °C at 760 mmHg | [2] |

| Density | 1.525 g/cm³ | Not available | [2] |

| Water Solubility | Practically insoluble (exact value not available) | 10 mg/L at 20 °C | [2][5] |

| Vapor Pressure | Data not available | 0.023 mmHg at 20 °C | [5] |

| LogP (Octanol-Water Partition Coefficient) | 4.3088 | 4.11 | [2] |

| Flash Point | 114.8 °C | Not available | [2] |

Mandatory Visualizations

Signaling Pathway: Microbial Formation of this compound

Caption: Microbial formation of this compound from its precursor.

Experimental Workflow: Analysis of this compound by HS-SPME-GC/MS

Caption: Workflow for the analysis of this compound in wine.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below, based on internationally recognized OECD guidelines.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point of this compound can be determined using the capillary tube method with a liquid bath or a metal block apparatus.[6][7][8][9]

Principle: A small, dried sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point.

Apparatus:

-

Melting point apparatus (liquid bath or metal block type)

-

Glass capillary tubes (closed at one end)

-

Calibrated thermometer or temperature sensor

-

Mortar and pestle

-

Drying oven or desiccator

Procedure:

-

Sample Preparation: The this compound sample is finely powdered using a mortar and pestle and thoroughly dried in an oven or desiccator to remove any residual moisture.

-

Capillary Tube Filling: The dried powder is introduced into the open end of a capillary tube and packed down to a height of approximately 3 mm by tapping the closed end on a hard surface.

-

Measurement:

-

The capillary tube is placed in the heating block or bath of the melting point apparatus.

-

The temperature is raised at a rate of approximately 3°C per minute until it is about 10°C below the expected melting point.

-

The heating rate is then reduced to approximately 1°C per minute.

-

The temperature at which the last solid particle melts is recorded as the melting point.[10]

-

-

Replicates: The determination should be performed in triplicate, and the average value reported.

Water Solubility Determination (Adapted from OECD Guideline 105 - Flask Method)

Given that the solubility of chloroanisoles is generally low, the flask method is a suitable approach for determining the water solubility of this compound.[11][12][13][14][15]

Principle: An excess amount of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus (with inert filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a flask containing a known volume of distilled or deionized water. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

The flask is sealed and placed in a constant temperature bath or shaker set at the desired temperature (e.g., 20°C).

-

The mixture is agitated for a sufficient period to reach equilibrium (preliminary tests can determine the required time, often 24-48 hours).

-

-

Phase Separation: After equilibration, the undissolved solid is separated from the aqueous phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method such as HPLC with UV detection or GC/MS.

-

Replicates: The experiment should be repeated at least three times, and the average solubility is reported.

Vapor Pressure Determination (Adapted from OECD Guideline 104 - Static Method)

The static method is a direct measurement of the vapor pressure of a substance in equilibrium with its solid or liquid phase.[16][17][18][19]

Principle: A known amount of the substance is placed in a thermostatically controlled, evacuated chamber. The pressure exerted by the vapor in equilibrium with the substance is measured at a constant temperature.

Apparatus:

-

Vacuum-tight sample vessel with a pressure gauge

-

Thermostatic bath or oven for temperature control

-

Vacuum pump

-

Analytical balance

Procedure:

-

Sample Introduction: A weighed amount of this compound is placed in the sample vessel.

-

Degassing: The sample is degassed to remove any adsorbed volatile impurities.

-

Equilibration and Measurement:

-

The sample vessel is brought to the desired temperature using the thermostatic bath or oven.

-

The system is allowed to reach thermal and vapor pressure equilibrium.

-

The vapor pressure is read from the pressure gauge.

-

-

Multiple Temperatures: The measurement is repeated at several different temperatures to establish the vapor pressure curve.

-

Replicates: At least two determinations should be made at each temperature.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and a widely accepted method for the experimental determination of the octanol-water partition coefficient.[20][21][22]

Principle: The compound is dissolved in a mixture of n-octanol and water, which are mutually saturated. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for concentration determination (e.g., HPLC-UV, GC/MS)

-

pH meter

Procedure:

-

Phase Preparation: n-octanol and water (or a suitable buffer, e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning:

-

A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

A known volume of this solution is placed in a separatory funnel or vial, and a known volume of the other phase is added.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate. Centrifugation can be used to aid phase separation.

-

-

Concentration Analysis: The concentration of this compound in both the octanol and aqueous phases is determined using an appropriate analytical technique.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in octanol phase] / [Concentration in aqueous phase] LogP is the base-10 logarithm of P.

-

Replicates: The determination is performed in triplicate.

References

- 1. This compound (938-22-7) for sale [vulcanchem.com]

- 2. This compound|High-Purity Reference Standard [benchchem.com]

- 3. 2,4,6-trichloroanisole, 87-40-1 [thegoodscentscompany.com]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. oecd.org [oecd.org]

- 10. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. consilab.de [consilab.de]

- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. researchgate.net [researchgate.net]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,3,4,6-Tetrachloroanisole from 2,3,4,6-Tetrachlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,6-tetrachloroanisole from its precursor, 2,3,4,6-tetrachlorophenol (B30399). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents quantitative data and analytical methodologies for product characterization.

Introduction

This compound (TeCA) is a chloroanisole that, along with other haloanisoles, is known to be a potential contaminant in various products, most notably in wine, where it contributes to "cork taint".[1] While its presence is often undesirable in consumer products, the controlled synthesis of TeCA is essential for the preparation of analytical standards, toxicological studies, and as an intermediate in the development of new chemical entities. The most common and efficient laboratory-scale synthesis of this compound involves the O-methylation of 2,3,4,6-tetrachlorophenol.

Synthesis Pathway: The Williamson Ether Synthesis

The conversion of 2,3,4,6-tetrachlorophenol to this compound is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The synthesis involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of 2,3,4,6-tetrachlorophenol is deprotonated by a strong base to form a more nucleophilic tetrachlorophenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the ether linkage.

A variety of bases and methylating agents can be employed for this transformation. Common bases include sodium hydroxide (B78521) and potassium carbonate, while typical methylating agents include dimethyl sulfate (B86663) and methyl iodide.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2,3,4,6-tetrachlorophenol using dimethyl sulfate as the methylating agent and sodium hydroxide as the base.

Materials:

-

2,3,4,6-Tetrachlorophenol (TeCP)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Water (deionized)

-

Hydrochloric acid (HCl, dilute)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask, dissolve a known quantity of 2,3,4,6-tetrachlorophenol in an aqueous solution of sodium hydroxide. The molar equivalent of sodium hydroxide should be slightly in excess of the tetrachlorophenol to ensure complete deprotonation. Gentle warming and stirring can be applied to facilitate dissolution.

-

Methylation: To the resulting solution of the sodium salt of tetrachlorophenol, add dimethyl sulfate dropwise with vigorous stirring. A slight molar excess of dimethyl sulfate is typically used. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Completion: After the addition of dimethyl sulfate, the reaction mixture is typically heated to reflux for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. Any unreacted dimethyl sulfate is quenched by the addition of a base, and the mixture may be heated to hydrolyze the excess methylating agent. The reaction mixture is then acidified with dilute hydrochloric acid.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Washing and Drying: The combined organic extracts are washed with water and then with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2,3,4,6-Tetrachlorophenol Molar Mass | 231.89 g/mol | N/A |

| Sodium Hydroxide Molar Mass | 40.00 g/mol | N/A |

| Dimethyl Sulfate Molar Mass | 126.13 g/mol | N/A |

| Product | ||

| This compound Molar Mass | 245.92 g/mol | N/A |

| Reaction Conditions | ||

| Typical Yield | High | [3] |

| Analytical Data | ||

| GC-MS Analysis | Characteristic mass fragments | [4][5] |

| Sensory Threshold in Wine | ~3 times less potent than TCA | [2] |

Note: Specific yield data for this exact synthesis was not available in the searched literature. Yields for Williamson ether syntheses are generally high, often exceeding 80-90% with proper optimization.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis and analysis of this compound.

References

Microbial Formation of 2,3,4,6-Tetrachloroanisole in Wineries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial formation of 2,3,4,6-tetrachloroanisole (2,3,4,6-TCA), a potent off-flavor compound that contributes to "cork taint" in wine. This document details the microorganisms involved, the biochemical pathways, and the analytical methodologies used to study this phenomenon, with a focus on providing practical information for research and development.

Introduction

Cork taint is a significant issue in the wine industry, leading to undesirable musty, moldy, and earthy aromas in wine, rendering it unpalatable. While 2,4,6-trichloroanisole (B165457) (TCA) is the most well-known compound responsible for this defect, other haloanisoles, including this compound (2,3,4,6-TeCA), also play a role.[1][2] The presence of these compounds, even at trace levels, can have a devastating impact on wine quality.[1] This guide focuses specifically on the microbial mechanisms leading to the formation of 2,3,4,6-TeCA in the winery environment.

The primary pathway for the formation of 2,3,4,6-TeCA is the microbial O-methylation of its precursor, 2,3,4,6-tetrachlorophenol (B30399) (TeCP).[1] This biotransformation is carried out by a variety of filamentous fungi commonly found in winery environments, particularly on cork stoppers.[3] Understanding the specifics of this microbial process is crucial for developing effective strategies to prevent and mitigate cork taint.

The Biochemical Pathway: O-Methylation of 2,3,4,6-Tetrachlorophenol

The core biochemical reaction responsible for the formation of 2,3,4,6-TeCA is the enzymatic methylation of the hydroxyl group of 2,3,4,6-tetrachlorophenol. This reaction is catalyzed by chlorophenol O-methyltransferase (CPOMT) enzymes produced by various microorganisms.[1] The methyl group donor in this reaction is typically S-adenosyl-L-methionine (SAM).[3]

The overall transformation can be summarized as follows:

2,3,4,6-Tetrachlorophenol (TeCP) + S-adenosyl-L-methionine (SAM) → this compound (TeCA) + S-adenosyl-L-homocysteine (SAH)

This process is considered a detoxification mechanism for the microorganisms, as the resulting chloroanisole is generally less toxic than its chlorophenol precursor.

References

A Deep Dive into 2,3,4,6-Tetrachloroanisole (TeCA): A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This technical guide provides an in-depth exploration of 2,3,4,6-Tetrachloroanisole (TeCA), a compound of interest in environmental science and sensory analysis.

This document outlines the known synonyms for TeCA found in scientific literature, presents quantitative data in a structured format, details experimental protocols for its analysis, and provides visualizations of its formation pathway to facilitate a comprehensive understanding.

Synonyms and Nomenclature

In scientific literature, this compound is referred to by several alternative names. A clear understanding of these synonyms is crucial for exhaustive literature searches and unambiguous communication.

-

1,2,3,5-tetrachloro-4-methoxybenzene

-

2,4,5,6-Tetrachloroanisole

-

Benzene, 1,2,3,5-tetrachloro-4-methoxy-

-

Anisole, 2,3,4,6-tetrachloro-

Quantitative Data Summary

Quantitative data for this compound is essential for assessing its impact and developing analytical methods. The following tables summarize key quantitative parameters found in the literature.

| Parameter | Value | Matrix | Reference |

| Sensory Threshold | Approx. 3 times less potent than 2,4,6-Trichloroanisole (TCA) | Wine | [1] |

| Analytical Reporting Limit | 1 ng/L | Wine | [1] |

Table 1: Sensory and Analytical Thresholds of TeCA

Experimental Protocols

Accurate and reproducible experimental methods are the cornerstone of scientific research. This section details a common analytical protocol for the determination of TeCA in wine, a matrix where it is frequently studied as a contributor to "cork taint."

Determination of Haloanisoles, including TeCA, in Wine by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the sensitive and selective analysis of volatile and semi-volatile compounds in complex matrices like wine.

Objective: To quantify the concentration of this compound (TeCA) and other haloanisoles in wine samples.

Materials and Reagents:

-

Wine sample

-

This compound (TeCA) standard solution

-

Internal standard (e.g., deuterated TeCA or another suitable chloroanisole not present in the sample)

-

Sodium chloride (NaCl), analytical grade

-

20 mL headspace vials with PTFE-faced silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., Divinylbenzene/Polydimethylsiloxane (DVB/PDMS))

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Pipette a 10 mL aliquot of the wine sample into a 20 mL headspace vial.

-

Add a known amount of internal standard to the vial.

-

Add approximately 4 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.[2]

-

Immediately seal the vial with a PTFE-faced silicone septum and cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in an autosampler or a heating block with agitation.

-

Expose the SPME fiber to the headspace of the sample under controlled temperature and time conditions (e.g., 50°C for 30 minutes with agitation). Analytes in the headspace will adsorb onto the fiber coating.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

After the extraction period, retract the SPME fiber and immediately insert it into the heated injection port of the GC.

-

Thermal desorption of the analytes from the fiber onto the GC column occurs.

-

The GC separates the analytes based on their volatility and interaction with the stationary phase of the column. A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the characteristic mass-to-charge ratios of the ions, allowing for the identification and quantification of TeCA and other haloanisoles. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can enhance sensitivity and selectivity.

-

-

Quantification:

-

A calibration curve is generated by analyzing standard solutions of TeCA at different concentrations.

-

The concentration of TeCA in the wine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizing the Formation of this compound

Understanding the formation pathway of TeCA is critical for developing mitigation strategies. TeCA is primarily formed through the microbial O-methylation of its precursor, 2,3,4,6-tetrachlorophenol (B30399) (TCP).[3] This process is a key detoxification mechanism for certain microorganisms.[4]

Caption: Microbial formation of this compound.

The following diagram illustrates the general workflow for the analysis of TeCA in a wine sample, from sample collection to data analysis.

Caption: Analytical workflow for TeCA in wine.

References

2,3,4,6-Tetrachloroanisole (CAS 938-22-7): A Technical Guide for Researchers

An In-depth Review of its Synthesis, Analysis, and Biological Implications

This technical guide provides a comprehensive overview of 2,3,4,6-tetrachloroanisole (TeCA), a compound of interest in environmental science, food chemistry, and toxicology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and known biological effects.

Chemical and Physical Properties

This compound is a chlorinated aromatic ether. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 938-22-7 | |

| Molecular Formula | C₇H₄Cl₄O | |

| Molecular Weight | 245.92 g/mol | |

| Physical State | White to off-white powder | [1] |

| Boiling Point | 289.2 °C at 760 mmHg | [1] |

| Density | 1.525 g/cm³ | [1] |

| LogP (octanol-water) | 4.30880 | [1] |

| Flash Point | 114.8 °C | [1] |

| Refractive Index | 1.564 | [1] |

Synthesis of this compound

Experimental Protocol: Methylation of 2,3,4,6-Tetrachlorophenol (B30399)

Objective: To synthesize this compound from 2,3,4,6-tetrachlorophenol using a methylating agent.

Materials:

-

2,3,4,6-Tetrachlorophenol (TCP)

-

Trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,3,4,6-tetrachlorophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add trimethyloxonium tetrafluoroborate (1.1 eq) portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Synthetic workflow for this compound.

Analytical Methodology

The analysis of this compound, particularly at trace levels in complex matrices like wine, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Solid-phase microextraction (SPME) is a common sample preparation technique that allows for the extraction and concentration of the analyte from the sample matrix.

Experimental Protocol: SPME-GC-MS Analysis of this compound in a Wine Matrix

Objective: To quantify the concentration of this compound in a wine sample.

Materials and Instrumentation:

-

Wine sample

-

Sodium chloride (NaCl)

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS))

-

Gas chromatograph with a mass selective detector (GC-MS)

-

SPME-compatible autosampler

-

Analytical standards of this compound and a suitable internal standard (e.g., deuterated TCA).

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add 2 g of NaCl to the vial to increase the ionic strength of the solution and enhance the partitioning of the analyte into the headspace.

-

Spike the sample with a known concentration of the internal standard.

-

Seal the vial with a PTFE-lined septum and cap.

-

-

SPME Extraction:

-

Place the vial in the autosampler tray.

-

Incubate the sample at a controlled temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 15-30 minutes) to allow for equilibration between the sample and the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 15-30 minutes) under continued agitation and temperature control.

-

-

GC-MS Analysis:

-

Desorption: After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program might be: initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 244, 246, 229) and the internal standard.

-

-

-

Quantification:

-

Create a calibration curve using a series of standard solutions of known concentrations of this compound prepared in a matrix similar to the sample.

-

Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Analytical workflow for this compound.

Toxicology and Metabolism

Direct toxicological data for this compound is limited. However, significant information is available for its immediate precursor, 2,3,4,6-tetrachlorophenol, which can be used to infer potential toxicological properties.

Toxicity of 2,3,4,6-Tetrachlorophenol

2,3,4,6-Tetrachlorophenol is classified as a hazardous substance. It is known to be an irritant to the skin, eyes, and respiratory system.[2][3] High or repeated exposure may lead to more severe health effects.

| Toxicity Data for 2,3,4,6-Tetrachlorophenol | Value | Species | Reference |

| Oral LD50 | 131 mg/kg | Mouse | [4] |

Chronic exposure to tetrachlorophenols has been associated with damage to the liver and kidneys.[5] There is also evidence to suggest that some tetrachlorophenols may be carcinogenic in animals.[3]

Metabolism

The metabolism of this compound is not well-documented. However, based on the metabolism of its precursor, 2,3,4,6-tetrachlorophenol, and other chlorinated aromatic compounds, it is likely to undergo metabolic transformations in biological systems.

The metabolism of 2,3,4,6-tetrachlorophenol in rats has been shown to involve the formation of trichloro-p-hydroquinone as a minor metabolite.[4] The primary routes of elimination for chlorophenols are through the urine as free or conjugated forms (glucuronide or sulfate).[1] It is plausible that this compound could undergo O-demethylation to form 2,3,4,6-tetrachlorophenol, which would then follow the known metabolic pathways of the phenol.

Postulated metabolic pathway of this compound.

Biological Activity and Signaling Pathways

The most well-characterized biological effect of this compound is its contribution to the "cork taint" off-flavor in wine, although it is considered a lesser contributor than 2,4,6-trichloroanisole (B165457) (TCA).[2][6] The musty, moldy aroma imparted by these compounds can render a wine unpalatable even at very low concentrations (in the ng/L range).

Research on the closely related and more potent 2,4,6-trichloroanisole has elucidated a potential mechanism of action for this class of compounds. TCA has been shown to be a potent suppressor of olfactory signal transduction.[7][8][9] It is believed to act by inhibiting cyclic nucleotide-gated (CNG) channels in olfactory receptor neurons. This inhibition prevents the proper signaling cascade that leads to the perception of smell, and may also contribute to the masking of other desirable aromas in wine. Given the structural similarity, it is highly probable that this compound exerts its off-flavor effects through a similar mechanism.

To date, there is no significant body of research indicating that this compound interacts with other signaling pathways relevant to drug development or other areas of toxicology outside of its role as an off-flavor compound.

Proposed mechanism of olfactory signal suppression.

Conclusion

This compound is a compound primarily recognized for its role as a contaminant in the food and beverage industry. While its synthesis and analysis are well-understood, its toxicological and metabolic profiles are not extensively studied, with much of the current understanding extrapolated from its precursor, 2,3,4,6-tetrachlorophenol. The primary known biological activity of TeCA is its interference with olfactory signaling, leading to undesirable off-flavors. For researchers in drug development, while this compound itself may not be a direct therapeutic target, its well-defined interaction with a specific ion channel could serve as a model for studying the inhibition of CNG channels and the broader implications of such interactions. Further research is warranted to fully characterize the toxicological and metabolic fate of this compound.

References

- 1. Chlorophenols - Canada.ca [canada.ca]

- 2. 2,3,4,6-TETRACHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nj.gov [nj.gov]

- 4. Metabolism of tetrachlorophenols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Figure 1-13, Summary of Sensitive Targets of 2,3,4,6-Tetrachlorophenol – Oral - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ETS Labs [etslabs.com]

- 7. 2,4,6-trichloroanisole is a potent suppressor of olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spiritsanddistilling.com [spiritsanddistilling.com]

- 9. pnas.org [pnas.org]

Environmental sources and fate of 2,3,4,6-Tetrachloroanisole

An In-Depth Technical Guide to the Environmental Sources and Fate of 2,3,4,6-Tetrachloroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2,3,4,6-TeCA) is a volatile organic compound belonging to the group of haloanisoles. These compounds are known for their potent musty and moldy off-odors, which can cause significant quality issues in food, beverages, and other products even at trace concentrations. While 2,4,6-trichloroanisole (B165457) (TCA) is the most well-known compound associated with "cork taint" in wine, 2,3,4,6-TeCA is also a significant contributor to this and other off-flavor problems.[1][2] This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and fate of 2,3,4,6-TeCA, along with detailed experimental protocols for its analysis.

Environmental Sources and Formation Pathways

The primary environmental source of 2,3,4,6-TeCA is the microbial O-methylation of its precursor, 2,3,4,6-tetrachlorophenol (B30399) (2,3,4,6-TeCP).[1][3]

Precursor: 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP)

2,3,4,6-TeCP is not a widely used commercial chemical itself but is a significant impurity in the production of pentachlorophenol (B1679276) (PCP).[1] PCP has been extensively used globally as a wood preservative, herbicide, insecticide, and fungicide.[4] Consequently, the environmental presence of 2,3,4,6-TeCP is closely linked to the historical and current use of PCP-treated materials, such as utility poles, railway ties, and building materials.[1][5]

Other potential sources of chlorophenols, including TeCP, in the environment include:

-

By-products from the chlorine bleaching process in the pulp and paper industry.

-

Discharge from municipal and industrial waste incinerators.

-

Biodegradation of other chlorinated pesticides and herbicides.[5]

-

Atmospheric deposition.[5]

Microbial Formation of this compound

The transformation of 2,3,4,6-TeCP to the more odorous 2,3,4,6-TeCA is a biological process mediated by a wide range of microorganisms. This conversion is a detoxification mechanism for the microorganisms, as the anisole (B1667542) form is generally less toxic than the phenolic precursor.

The core reaction is the O-methylation of the hydroxyl group of 2,3,4,6-TeCP. This reaction is catalyzed by enzymes known as chlorophenol O-methyltransferases (CPOMTs).

A variety of microorganisms have been identified as capable of methylating chlorophenols, including:

-

Fungi : Species from the genera Aspergillus, Penicillium, Trichoderma, Fusarium, and Cladosporium are known to perform this conversion.[6][7]

-

Bacteria : Both Gram-positive (e.g., Rhodococcus) and Gram-negative (e.g., Acinetobacter) bacteria can methylate chlorophenols.[6]

-

Cyanobacteria and Algae : Organisms such as Chlorella vulgaris and Anabaena flos-aquae have also been shown to produce chloroanisoles from chlorophenols.[6]

The following diagram illustrates the microbial formation pathway of 2,3,4,6-TeCA from its precursor 2,3,4,6-TeCP.

Environmental Fate

The environmental fate of 2,3,4,6-TeCA is influenced by both biotic and abiotic degradation processes, as well as its potential for transport and bioaccumulation.

Biodegradation

While the formation of 2,3,4,6-TeCA is a microbial process, other microorganisms can degrade it, although often at a slower rate than its formation. The degradation of the precursor, 2,3,4,6-TeCP, has been more extensively studied. Some bacterial strains, such as those from the genera Sphingomonas and Nocardioides, have been shown to degrade tetrachlorophenols.[7] The degradation of chloroanisoles can proceed through pathways such as demethylation back to the corresponding chlorophenol, followed by further degradation of the phenolic ring.

Abiotic Degradation

Photodegradation: Like other chlorinated aromatic compounds, 2,3,4,6-TeCA is susceptible to photodegradation by ultraviolet (UV) radiation, particularly in the presence of photosensitizers. Studies on the related compound 2,4,6-trichloroanisole have shown that UV treatment, especially in combination with an oxidizing agent like hydrogen peroxide (UV/H₂O₂), can effectively degrade the molecule.[8][9][10] The degradation mechanism involves the formation of highly reactive hydroxyl radicals (HO•) that attack the aromatic ring, leading to dechlorination and ring cleavage.[8][9]

The following diagram illustrates a simplified degradation pathway for 2,3,4,6-TeCA.

Environmental Transport and Bioaccumulation

2,3,4,6-TeCA is a semi-volatile compound, allowing it to be transported in the atmosphere and subsequently deposited in soil and water. Its moderate solubility in water and lipophilic nature suggest a potential for bioaccumulation in organisms. The precursor, 2,3,4,6-TeCP, is known to be very toxic to aquatic organisms and can bioaccumulate in fish.[8]

Quantitative Data

The following tables summarize key quantitative data related to 2,3,4,6-TeCA.

Table 1: Sensory Thresholds of this compound and Related Compounds

| Compound | Matrix | Sensory Threshold (ng/L) | Reference(s) |

| This compound (TeCA) | Wine | ~18 (estimated as 3x TCA) | |

| 2,4,6-Trichloroanisole (TCA) | White Wine | 2 | |

| 2,4,6-Trichloroanisole (TCA) | Red Wine | 6 | |

| 2,4,6-Trichloroanisole (TCA) | Water | 0.03 - 2 | [6] |

| Pentachloroanisole (PCA) | Wine | > 4,000 |

Table 2: Analytical Detection Limits for Haloanisoles

| Compound | Analytical Method | Matrix | Limit of Quantification (ng/L) | Reference(s) |

| Haloanisoles (general) | HS-SPME-GC-MS | Wine | 1 | |

| 2,4,6-Trichloroanisole (TCA) | HS-SPME-GC-MS | Wine | 0.5 | |

| Haloanisoles (including TeCA) | TD-GC-MS | Air | 0.05 - 0.1 ng (absolute) |

Experimental Protocols

The analysis of 2,3,4,6-TeCA in environmental samples is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The following diagram outlines the general workflow for the analysis of 2,3,4,6-TeCA in water and soil samples.

Detailed Methodology for Water Sample Analysis

Objective: To quantify the concentration of 2,3,4,6-TeCA in a water sample.

Materials:

-

20 mL headspace vials with PTFE-faced silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

This compound standard

-

Internal standard (e.g., deuterated 2,4,6-trichloroanisole-d₅)

-

Sodium chloride (analytical grade)

-

Methanol (B129727) (HPLC grade)

Procedure:

-

Sample Preparation:

-

Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

-

Add a known amount of internal standard solution.

-

Add approximately 2-3 g of sodium chloride to the vial to increase the ionic strength and promote the partitioning of the analyte into the headspace.

-

Immediately seal the vial with the septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 50-70°C).

-

Allow the sample to equilibrate for a set time (e.g., 10-15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

-

Retract the fiber into the needle.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column. Desorption is typically performed in splitless mode for a few minutes.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250-280°C).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for 2,3,4,6-TeCA should be monitored.

-

-

-

Quantification:

-

Create a calibration curve using standard solutions of 2,3,4,6-TeCA of known concentrations prepared in a similar matrix.

-

Calculate the concentration of 2,3,4,6-TeCA in the sample by comparing its peak area relative to the internal standard against the calibration curve.

-

Modifications for Soil Sample Analysis

For soil samples, an initial extraction step is required to move the analyte into a liquid phase that can then be analyzed by HS-SPME.

-

Soil Extraction:

-

A known weight of the soil sample is mixed with a suitable solvent (e.g., methanol or a water/methanol mixture).

-

The mixture is agitated (e.g., by sonication or shaking) for a specific period.

-

The sample is then centrifuged, and an aliquot of the supernatant is taken for analysis.

-

-

HS-SPME and GC-MS Analysis:

-

The supernatant is diluted with water in a headspace vial, and the procedure described for water analysis is then followed.

-

Conclusion

This compound is an environmentally relevant compound due to its formation from the widespread use of pentachlorophenol-based products and its potent off-flavor characteristics. Understanding its sources, formation pathways, and environmental fate is crucial for assessing its impact and developing mitigation strategies. The analytical methods described provide a robust framework for its detection and quantification in various environmental matrices, enabling further research into its environmental behavior and potential risks.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 6. 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of odorous 2,4,6-trichloroanisole in chlorinated water by UV-LED/chlorination: kinetics and influence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ETS Labs [etslabs.com]

An In-Depth Technical Guide to 2,3,4,6-Tetrachloroanisole as a Wine Spoilage Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,6-tetrachloroanisole (TeCA) and the broader family of haloanisoles, notorious for causing "cork taint" in wine. This document delves into the formation, sensory perception, analytical detection, and remediation of these spoilage compounds, presenting key data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows.

Introduction to Haloanisoles and Wine Taint

Haloanisoles are a group of potent, volatile chemical compounds responsible for musty, moldy, and earthy off-aromas in wine, a defect commonly referred to as "cork taint."[1][2] While 2,4,6-trichloroanisole (B165457) (TCA) is the most well-known culprit, other haloanisoles, including this compound (TeCA), pentachloroanisole (B52094) (PCA), and 2,4,6-tribromoanisole (B143524) (TBA), also contribute to this significant quality issue in the wine industry.[1][3] These compounds can be perceived at extremely low concentrations, often in the parts-per-trillion (ng/L) range, making them a persistent challenge for wine producers.[2] The presence of haloanisoles can render a wine unpalatable, leading to significant economic losses.[4]

Formation Pathways of this compound

The primary formation pathway for TeCA and other haloanisoles in a winery environment is the microbial methylation of their corresponding halophenol precursors.[2][4] 2,3,4,6-tetrachlorophenol (B30399) (TeCP), the precursor to TeCA, was historically used in wood preservatives and pesticides.[2][5]

Microorganisms, particularly filamentous fungi such as Penicillium, Aspergillus, Trichoderma, and Fusarium, as well as some bacteria, possess the enzymatic machinery to convert these chlorophenols into their corresponding anisoles.[6][7] This O-methylation is a detoxification process for the microorganisms.[8]

The following diagram illustrates the general formation pathway of TeCA from its precursor, highlighting the key microbial involvement.

Caption: Formation of this compound (TeCA) from its precursor.

Quantitative Data on Haloanisoles in Wine

The sensory impact of haloanisoles is defined by their extremely low perception thresholds. Below are tables summarizing these thresholds and the effectiveness of various remediation techniques.

Table 1: Sensory Perception Thresholds of Haloanisoles in Wine

| Compound | Abbreviation | Sensory Descriptor | Detection Threshold (ng/L) in White Wine | Detection Threshold (ng/L) in Red Wine | Recognition Threshold (ng/L) in Wine |

| 2,4,6-Trichloroanisole | TCA | Musty, moldy, damp cardboard | 1.4 - 10 | 4 - 50 | 2 - 10 |

| This compound | TeCA | Musty, earthy | ~12 | ~18 | ~15 |

| Pentachloroanisole | PCA | Musty, chemical | ~1000 | ~4000 | >4000 |

| 2,4,6-Tribromoanisole | TBA | Musty, earthy, iodine-like | 2 - 8 | 2 - 8 | ~5 |

Note: Thresholds can vary depending on the wine matrix, individual sensitivity, and panelist experience.[2][3][8][9][10][11]

Table 2: Typical Concentrations of TCA in Tainted Wines

| Wine Status | TCA Concentration Range (ng/L) | Reference |

| Tainted (consumer complaint) | 2 - 25 | [12] |

| Tainted (as determined by sensory panel) | 15.3 - 23.5 | [3] |

Table 3: Efficacy of Remediation Techniques for TCA Removal in Wine

| Treatment Method | Dosage | Initial TCA Concentration (ng/L) | TCA Removal Efficiency (%) | Reference |

| Air-Depleted Solvent-Impregnated (ADSI) Cork Powder | 0.25 g/L | 6 | 91% | [2] |

| Air-Depleted Solvent-Impregnated (ADSI) Cork Powder | 0.5 g/L | 3 | 83% | [2] |

| Highly Absorbent Yeast Cell Extract | 0.4 g/L | 6 | 27% | [2] |

| Highly Absorbent Yeast Cell Extract | 0.8 g/L | 6 | 45% | [2] |

| Molecularly Imprinted Polymers | Not specified | Not specified | ~90% | [2] |

| Fibrafix TX-R Filters | Not applicable | 5 - 20 | Reduced to 1.1 - 1.2 ng/L | [3] |

| Polyaniline (in whiskey) | 100 - 500 mg/L | 20 | 13 - 15% | [3] |

Experimental Protocols

Analytical Detection: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is the industry standard for the sensitive and selective quantification of haloanisoles in wine.[13][14]

Objective: To extract, separate, and quantify this compound and other haloanisoles in a wine sample.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

SPME autosampler

-

SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) or Divinylbenzene/Polydimethylsiloxane (DVB/PDMS))[13][15]

-

20 mL headspace vials with PTFE-faced septa

-

Wine sample

-

Internal standard solution (e.g., d5-TCA)[16]

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add a known amount of internal standard solution (e.g., d5-TCA).

-

Add approximately 2-4 g of NaCl to the vial to increase the volatility of the analytes.[17]

-

Immediately seal the vial with a septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Incubate the sample at a controlled temperature (e.g., 35-70°C) for a specific time (e.g., 5-20 minutes) with agitation to allow for equilibration of the haloanisoles between the liquid and headspace phases.[13][15]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 10-30 minutes) to adsorb the volatile compounds.[13][15]

-

-

GC-MS Analysis:

-

Retract the SPME fiber and inject it into the heated GC inlet (e.g., 260-280°C) for thermal desorption of the analytes.[13][18]

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity, monitoring characteristic ions for each haloanisole and the internal standard.[18]

-

Data Analysis:

-

Quantify the concentration of each haloanisole by comparing its peak area to that of the internal standard and referencing a calibration curve prepared in a similar matrix.

The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of haloanisoles in wine.

References

- 1. vineyardmagazine.co.uk [vineyardmagazine.co.uk]

- 2. Air-Depleted and Solvent-Impregnated Cork Powder as a New Natural and Sustainable Fining Agent for Removal of 2,4,6-Trichloroanisole (TCA) from Red Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncorking Haloanisoles in Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. ctv-jve-journal.org [ctv-jve-journal.org]

- 8. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cork taint - Wikipedia [en.wikipedia.org]

- 10. Where's the Wine Blog-Wine-enhanced travel inspiration - How to do a Sensory Evaluation of Wine [wheresthewineblog.com]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. gcms.labrulez.com [gcms.labrulez.com]

- 16. researchgate.net [researchgate.net]

- 17. agw.org.au [agw.org.au]

- 18. Triangle test | wein.plus Lexicon [glossary.wein.plus]

Unraveling the Scent of Contamination: An In-depth Technical Guide to the Olfactory Detection of 2,3,4,6-Tetrachloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory detection threshold of 2,3,4,6-Tetrachloroanisole (TeCA), a compound often associated with off-flavors in various products. This document delves into the quantitative detection limits, the detailed experimental protocols for its determination, and the current understanding of the molecular signaling pathways involved in its perception.

Quantitative Olfactory Detection Thresholds

The olfactory detection threshold of a compound is the minimum concentration that can be perceived by the human sense of smell. For haloanisoles like TeCA, these thresholds are remarkably low, signifying their potent sensory impact. While 2,4,6-trichloroanisole (B165457) (TCA) is the most notorious of these compounds, TeCA is also a significant contributor to musty and moldy off-aromas.

The following table summarizes the reported olfactory detection thresholds for TeCA and related haloanisoles in various media. It is important to note that these values can vary depending on the sensory panel, the methodology employed, and the matrix in which the compound is present.

| Compound | Matrix | Detection Threshold (ng/L or ppt) | Recognition Threshold (ng/L or ppt) | Reference(s) |

| This compound (TeCA) | Wine | Approx. 3 times less potent than TCA | - | [1] |

| 2,4,6-Trichloroanisole (TCA) | Water | 0.03 - 5 | - | [2][3][4] |

| White Wine | 2 - 10 | 6 | [1][2][5] | |

| Red Wine | 5 - 22 | - | [2] | |

| Sparkling Wine | 1.5 - 4 | - | [5] | |

| Neutral Spirit | - | - | [6] | |

| 2,4,6-Tribromoanisole (TBA) | Wine | 2 - 7.9 | - | [7] |

| Pentachloroanisole (PCA) | Wine | 4,000 | - | [1] |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory detection thresholds is a complex process that requires standardized methodologies to ensure reproducibility and accuracy. The most widely recognized standard for this purpose is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[8][9][10][11][12]

Key Methodologies

1. Sensory Panel Selection and Training:

-

Panelists: A group of trained assessors is selected based on their ability to recognize and describe specific aromas.[6]

-

Training: Panelists undergo specific training to recognize the target compound (e.g., TeCA) and to familiarize themselves with the testing procedure. This often involves exposure to reference standards at varying concentrations.

2. Sample Preparation:

-

Matrix: The compound is dissolved in a relevant medium, such as deodorized water, neutral wine, or a specific beverage, to mimic real-world conditions.[8][9]

-

Concentration Series: A series of samples with increasing concentrations of the target analyte is prepared. The concentration steps are typically in a geometric progression (e.g., a factor of two or three).

3. Sensory Evaluation Procedure (ASTM E679):

-

Forced-Choice Method: The most common approach is the three-alternative forced-choice (3-AFC) test. In each presentation, the panelist receives three samples, two of which are blanks (the matrix without the added compound) and one contains the odorant at a specific concentration. The panelist must identify the "odd" sample.[10]

-

Ascending Concentration Series: The test begins with concentrations below the expected threshold and gradually increases. This minimizes sensory fatigue.[10]

-

Presentation: Samples are presented in a randomized and blind manner to prevent bias.

4. Data Analysis:

-

Individual Threshold: The individual threshold is typically calculated as the geometric mean of the last concentration not detected and the first concentration correctly identified.

-

Group Threshold: The group threshold is determined by calculating the geometric mean of the individual thresholds. The threshold is often defined as the concentration at which 50% of the panel can detect the substance.[2][5]

5. Analytical Chemistry Confirmation (GC-MS and GC-O):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to accurately quantify the concentration of the haloanisoles in the prepared samples.[5][13]

-

Gas Chromatography-Olfactometry (GC-O): In GC-O, the effluent from the gas chromatograph is split, with one portion going to a mass spectrometer for identification and the other to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds. This allows for the direct correlation of a specific chemical with its sensory perception.[14][15]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the olfactory detection threshold of a compound like this compound.

Caption: Workflow for Olfactory Threshold Determination.

Signaling Pathways of Haloanisole Perception

Interestingly, recent research suggests that the potent sensory impact of haloanisoles like TCA, and likely TeCA, may not stem from the activation of specific olfactory receptors in the way typical odorants do. Instead, they appear to act as suppressors of olfactory signal transduction.[14][16]

The canonical olfactory signaling pathway begins with an odorant molecule binding to an Olfactory Receptor (OR), a G-protein coupled receptor located on the cilia of olfactory sensory neurons. This binding event initiates a cascade that leads to the opening of cyclic nucleotide-gated (CNG) channels, depolarization of the neuron, and the sending of a signal to the brain.

Studies have shown that TCA can directly suppress the activity of these CNG channels.[14][16] This suppression occurs at extremely low, even attomolar, concentrations. This suggests that the "off-flavor" perceived from haloanisoles might be a combination of their own faint musty odor and a dampening or "muting" of the perception of other desirable aromas in a product.[1] This masking effect can occur at concentrations below the established sensory detection thresholds.[3][5]

The following diagram illustrates the proposed mechanism of olfactory signal suppression by haloanisoles.

Caption: Olfactory Signal Suppression by Haloanisoles.

This guide provides a foundational understanding of the olfactory detection of this compound. The extremely low detection thresholds of this and related compounds underscore the importance of robust analytical and sensory methods for quality control in the food, beverage, and pharmaceutical industries. Further research into the precise molecular interactions between haloanisoles and components of the olfactory signaling pathway will continue to refine our understanding of their profound sensory effects.

References

- 1. ETS Labs [etslabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 4. maxapress.com [maxapress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Uncorking Haloanisoles in Wine - PMC [pmc.ncbi.nlm.nih.gov]